1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

Catalog No.
S1893838
CAS No.
2530-86-1
M.F
C8H21NO3Si
M. Wt
207.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

CAS Number

2530-86-1

Product Name

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-

IUPAC Name

N,N-dimethyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C8H21NO3Si

Molecular Weight

207.34 g/mol

InChI

InChI=1S/C8H21NO3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h6-8H2,1-5H3

InChI Key

QIOYHIUHPGORLS-UHFFFAOYSA-N

SMILES

CN(C)CCC[Si](OC)(OC)OC

Canonical SMILES

CN(C)CCC[Si](OC)(OC)OC

The exact mass of the compound 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- (CAS 2530-86-1), commonly referred to as DAPTMS, is a tertiary amino-functional trialkoxysilane utilized primarily as a surface modifier, adhesion promoter, and immobilized basic catalyst. Unlike standard primary aminosilanes, its N,N-dimethyl substitution provides a sterically hindered, non-nucleophilic basic center (pKa ~9.7) combined with a moisture-reactive trimethoxysilyl group. This structural profile makes it a critical precursor for synthesizing organic-inorganic hybrid materials, formulating advanced chemical mechanical planarization (CMP) slurries, and developing regenerable solid sorbents where controlled basicity is required without the aggressive nucleophilicity of primary amines [1].

Substituting DAPTMS with common primary aminosilanes, such as APTES or APTMS, introduces severe process and functional failures in advanced formulations. Primary amines are strong nucleophiles that irreversibly react with electrophiles—such as acyl chlorides or anhydrides—forming amides and instantly destroying the basicity of the functionalized surface. Furthermore, primary amine groups intramolecularly catalyze the hydrolysis of their own siloxane bonds via a five-membered cyclic intermediate, leading to rapid, uncontrolled oligomerization and poor shelf life. In contrast, the sterically hindered tertiary amine in DAPTMS cannot form amides and prevents this rapid intramolecular siloxane cleavage, ensuring reproducible monolayer deposition and preserving the catalytic basicity of the tethered group for downstream applications [1].

Steric Inhibition of Autocatalytic Hydrolysis

Primary aminosilanes (G1 silanes) are notoriously difficult to process because the primary amine coordinates with the silicon center, forming a cyclic intermediate that accelerates siloxane bond hydrolysis and uncontrolled multilayering. DAPTMS, featuring a sterically hindered N,N-dimethyl tertiary amine, cannot readily form this intermediate, resulting in a significantly lower hydrolytic sensitivity (rated 7, reacting slowly with moisture) compared to the rapid autocatalysis of APTMS [1].

Evidence DimensionHydrolytic sensitivity and monolayer reproducibility
Target Compound DataDAPTMS (Tertiary amine): Slow reaction with moisture; stable monomeric deposition
Comparator Or BaselineAPTMS (Primary amine): Rapid autocatalytic hydrolysis; uncontrolled multilayer formation
Quantified DifferenceDAPTMS prevents the accelerated intramolecular siloxane cleavage seen in primary aminosilanes, extending open-bench handling time.
ConditionsAmbient moisture exposure during solution-phase or vapor-phase deposition

Allows industrial buyers to achieve reproducible, homogeneous monolayers without the rapid degradation, waste, and batch-to-batch variability associated with primary aminosilane handling.

Preservation of Surface Basicity in Electrophilic Environments

When functionalizing surfaces for base-catalyzed reactions, the choice of aminosilane dictates catalyst survival. APTMS acts as a strong nucleophile and is rapidly consumed by acylating or alkylating agents to form amides. DAPTMS acts strictly as a proton acceptor (pKa ~9.7) and lacks the protons necessary for amide formation, preserving its basicity entirely when exposed to electrophilic substrates [1].

Evidence DimensionReactivity with acylating/alkylating agents
Target Compound DataDAPTMS: 0% amide formation; retains full basicity
Comparator Or BaselineAPTMS: >90% conversion to amides; complete loss of surface basicity
Quantified DifferenceDAPTMS maintains 100% of its catalytic basicity in electrophilic environments, whereas APTMS is irreversibly deactivated.
ConditionsFunctionalized silica exposed to acyl chlorides or anhydrides

Essential for procuring tethered base catalysts or modifying surfaces in complex chemical formulations where primary amines would be destroyed.

Bicarbonate-Driven CO2 Adsorption on Solid Sorbents

Solid sorbents grafted with primary amines capture CO2 via carbamate formation, which requires two amine molecules per CO2 molecule in dry conditions and forms highly stable, energy-intensive bonds. DAPTMS-grafted silica cannot form alkylammonium carbamates; instead, it acts as a base to promote bicarbonate formation in the presence of humidity, shifting the theoretical stoichiometry to 1:1 and significantly lowering the thermal energy required for sorbent regeneration [1].

Evidence DimensionAdsorbed species and stoichiometric efficiency under humid conditions
Target Compound DataDAPTMS-grafted silica: Forms bicarbonates (1:1 theoretical amine-to-CO2 stoichiometry)
Comparator Or BaselineAPTMS-grafted silica: Forms stable alkylammonium carbamates (2:1 amine-to-CO2 stoichiometry)
Quantified DifferenceDAPTMS doubles the theoretical amine efficiency under humid conditions and lowers regeneration energy by avoiding carbamate formation.
ConditionsHumid CO2 capture on mesoporous silica (SBA-15) at ambient temperatures

Lowers the thermal energy required for sorbent regeneration in industrial carbon capture applications, directly impacting operating costs.

Synthesis of Immobilized Base Catalysts

DAPTMS is the preferred silane for tethering basic sites to silica or metal oxide supports for heterogeneous catalysis (e.g., Michael additions). Its tertiary amine structure ensures it acts strictly as a proton acceptor, avoiding the nucleophilic deactivation that plagues primary aminosilanes when exposed to reactive substrates [1].

Formulation of Chemical Mechanical Planarization (CMP) Slurries

Used to modify the surface of cationic silica abrasive particles. The tertiary amine provides a specific isoelectric point (pKa ~9.7) that stabilizes the slurry electrostatically without the aggressive reactivity of primary amines, ensuring consistent polishing rates for silicon nitride substrates [2].

Regenerable Solid Sorbents for Acid Gas Capture

Ideal for functionalizing mesoporous silica (like SBA-15) for CO2 and H2S capture. Because it cannot form stable carbamates, DAPTMS promotes bicarbonate formation in humid environments, which requires significantly less energy to thermally regenerate compared to primary amine-based sorbents [3].

Anionic Amphiphilic Molecular Templating

Utilized as a co-structure-directing agent (CSDA) in the synthesis of mesoporous silica. The controlled pKa of the tertiary amine allows for precise electrostatic interactions with anionic surfactant head groups, facilitating the self-assembly of ordered mesoporous frameworks without unwanted covalent side reactions [4].

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 89 companies with hazard statement code(s):;
H314 (73.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (98.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2530-86-1

Wikipedia

(N,N-Dimethylaminopropyl)trimethoxysilane

General Manufacturing Information

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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